Cas no 51116-23-5 (1,3-Benzodioxole-5-acetonitrile,a-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-)

1,3-Benzodioxole-5-acetonitrile,a-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]- structure
51116-23-5 structure
Product Name:1,3-Benzodioxole-5-acetonitrile,a-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-
CAS No:51116-23-5
MF:C19H17NO5
MW:339.341985464096
CID:381301
PubChem ID:293619
Update Time:2025-04-19

1,3-Benzodioxole-5-acetonitrile,a-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxole-5-acetonitrile,a-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-
    • 2-(1,3-benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanenitrile
    • 2-benzo[1,3]dioxol-5-yl-4-(3,4-dimethoxy-phenyl)-4-oxo-butyronitrile
    • AC1L6KKU
    • AC1Q4QNL
    • AG-K-01269
    • AR-1C5987
    • CTK4J3679
    • NSC160460
    • CHEMBL2140463
    • SCHEMBL11751130
    • NSC-160460
    • 51116-23-5
    • SMR001821425
    • DTXSID40303709
    • MLS003106526
    • Inchi: 1S/C19H17NO5/c1-22-16-5-4-13(9-18(16)23-2)15(21)7-14(10-20)12-3-6-17-19(8-12)25-11-24-17/h3-6,8-9,14H,7,11H2,1-2H3
    • InChI Key: OPEGUAZSDPKRJX-UHFFFAOYSA-N
    • SMILES: O1COC2=CC=C(C=C12)C(C#N)CC(C1C=CC(=C(C=1)OC)OC)=O

Computed Properties

  • Exact Mass: 339.11071
  • Monoisotopic Mass: 339.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • Density: 1.266
  • Boiling Point: 547°C at 760 mmHg
  • Flash Point: 235.7°C
  • Refractive Index: 1.582
  • PSA: 77.78
  • LogP: 3.31268
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